4-(AZEPAN-1-YL)-3-(4-CHLOROBENZENESULFONYL)QUINOLINE 4-(AZEPAN-1-YL)-3-(4-CHLOROBENZENESULFONYL)QUINOLINE
Brand Name: Vulcanchem
CAS No.: 866895-08-1
VCID: VC7120782
InChI: InChI=1S/C21H21ClN2O2S/c22-16-9-11-17(12-10-16)27(25,26)20-15-23-19-8-4-3-7-18(19)21(20)24-13-5-1-2-6-14-24/h3-4,7-12,15H,1-2,5-6,13-14H2
SMILES: C1CCCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl
Molecular Formula: C21H21ClN2O2S
Molecular Weight: 400.92

4-(AZEPAN-1-YL)-3-(4-CHLOROBENZENESULFONYL)QUINOLINE

CAS No.: 866895-08-1

Cat. No.: VC7120782

Molecular Formula: C21H21ClN2O2S

Molecular Weight: 400.92

* For research use only. Not for human or veterinary use.

4-(AZEPAN-1-YL)-3-(4-CHLOROBENZENESULFONYL)QUINOLINE - 866895-08-1

Specification

CAS No. 866895-08-1
Molecular Formula C21H21ClN2O2S
Molecular Weight 400.92
IUPAC Name 4-(azepan-1-yl)-3-(4-chlorophenyl)sulfonylquinoline
Standard InChI InChI=1S/C21H21ClN2O2S/c22-16-9-11-17(12-10-16)27(25,26)20-15-23-19-8-4-3-7-18(19)21(20)24-13-5-1-2-6-14-24/h3-4,7-12,15H,1-2,5-6,13-14H2
Standard InChI Key ONCCGIYSNKQAKZ-UHFFFAOYSA-N
SMILES C1CCCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl

Introduction

4-(Azepan-1-yl)-3-(4-chlorobenzenesulfonyl)quinoline is a complex organic compound featuring a quinoline core substituted with an azepane ring and a chlorophenyl sulfonyl group. This compound is of interest in various scientific fields due to its potential biological activities and applications in chemistry and medicine.

Synthesis Methods

The synthesis of 4-(azepan-1-yl)-3-(4-chlorobenzenesulfonyl)quinoline typically involves multi-step organic reactions. A common method starts with the quinoline core, which undergoes sulfonylation with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine. The resulting intermediate is then subjected to nucleophilic substitution with azepane under reflux conditions to yield the final product.

Chemical Reactions and Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Oxidation can be achieved using strong oxidizing agents like potassium permanganate, while reduction can be performed with lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst. Nucleophilic substitution reactions can occur at the quinoline core or the sulfonyl group, depending on the reaction conditions.

Reaction TypeReagentsConditionsMajor Products
OxidationPotassium permanganateAcidic mediumQuinoline N-oxide derivatives
ReductionLithium aluminum hydrideDry etherReduced quinoline derivatives
SubstitutionSodium hydride in DMFVarious nucleophilesSubstituted quinoline derivatives

Biological Activities and Applications

4-(Azepan-1-yl)-3-(4-chlorobenzenesulfonyl)quinoline has been explored for its potential biological activities, including enzyme inhibition and receptor modulation. It may exhibit anti-inflammatory and anticancer properties by interacting with specific molecular targets such as enzymes or receptors.

Biological ActivityMechanismPotential Applications
Enzyme InhibitionBinding to active sitesTherapeutic applications
Receptor ModulationInteraction with binding sitesModulation of cellular pathways
Anti-inflammatoryInhibition of inflammatory pathwaysTreatment of inflammatory conditions
AnticancerInduction of apoptosis in cancer cellsCancer therapy

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